molecular formula C13H23NO B11041165 Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- CAS No. 62972-64-9

Piperidine, 1-(cyclohexylcarbonyl)-4-methyl-

Cat. No.: B11041165
CAS No.: 62972-64-9
M. Wt: 209.33 g/mol
InChI Key: UDCRYQOXXLPOSW-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It plays a crucial role in medicinal chemistry, serving as a key building block for drug design. The compound you’ve specified, 1-(cyclohexylcarbonyl)-4-methylpiperidine , combines a piperidine ring with a cyclohexylcarbonyl group and a methyl substituent. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    Cyclohexanecarbonitrile, 1-(1-piperidinyl)-:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is not readily available. academic research often provides insights into synthetic routes that can be adapted for industrial purposes.

Chemical Reactions Analysis

Reactions::

    Hydrogenation: Reduction of the carbonyl group to form the corresponding alcohol.

    Cyclization: Formation of the piperidine ring from a precursor.

    Cycloaddition: Addition reactions involving the piperidine ring.

    Amination: Introduction of amino groups.

    Multicomponent Reactions: Efficient methods for constructing piperidine derivatives .

Common Reagents and Conditions::

    Hydrogenation: Typically catalyzed by metal catalysts (e.g., palladium on carbon) under hydrogen gas.

    Cyclization: Acidic or basic conditions, often involving intramolecular reactions.

    Cycloaddition: Diels-Alder reactions, 1,3-dipolar cycloadditions, etc.

    Amination: Ammonia or amine sources.

    Multicomponent Reactions: Various reagents and catalysts.

Scientific Research Applications

Comparison with Similar Compounds

    1-(cyclohexylcarbonyl)-4-methylpiperidine: can be compared with other piperidine derivatives based on structural features, pharmacological profiles, and unique properties.

  • Similar compounds include various piperidine-based drugs and analogs.

Remember that this overview provides a starting point, and further literature exploration will yield more detailed information

Properties

62972-64-9

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

cyclohexyl-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H23NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3

InChI Key

UDCRYQOXXLPOSW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCC2

Origin of Product

United States

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